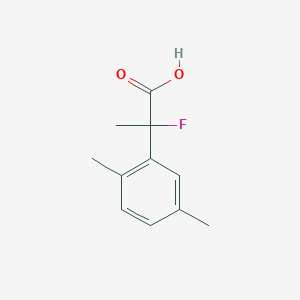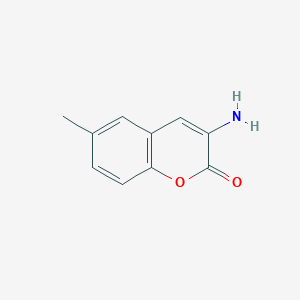
3-Amino-6-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and significant applications in various fields. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been used as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methyl-2H-chromen-2-one typically involves multi-component reactions. One common method is the condensation of salicylaldehyde with acetic anhydride in the presence of a catalyst such as sodium acetate, followed by distillation and purification . Another method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .
Industrial Production Methods: Industrial production methods for coumarin derivatives often employ the Pechmann reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. This method can be carried out using both homogeneous catalysts like concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts such as cation-exchange resins and zeolites .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the coumarin ring, often using halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Amino-6-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-6-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial properties . Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cancer cells, contributing to its anticancer activity .
Comparison with Similar Compounds
- 4-Aminocoumarin
- 7-Hydroxy-4-methylcoumarin
- 6-Methylcoumarin
- Dicoumarol
Comparison: 3-Amino-6-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. For example, while 4-Aminocoumarin is known for its anticoagulant properties, this compound exhibits a broader range of activities, including antimicrobial and anticancer effects .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-amino-6-methylchromen-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,11H2,1H3 |
InChI Key |
VKGJWBGYAFRBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




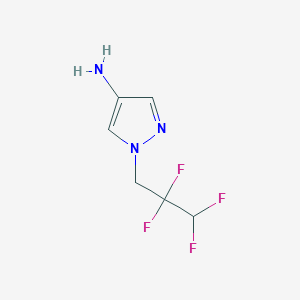
![4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride](/img/structure/B13303179.png)
amine](/img/structure/B13303181.png)
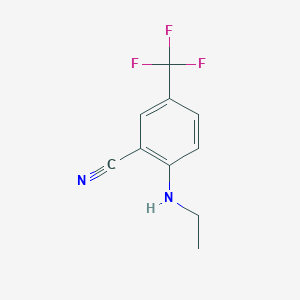
![3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13303196.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13303199.png)
amine](/img/structure/B13303201.png)

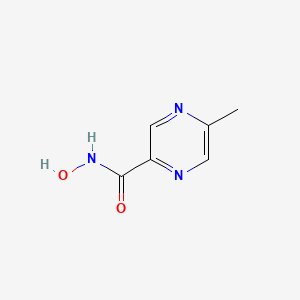
![1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13303216.png)
amine](/img/structure/B13303233.png)
